REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Li]CCCC.B(OC)(OC)OC.[Br:22]Br>C1COCC1>[Br:22][C:7]1[C:6]([CH3:8])=[CH:5][C:4]([NH2:9])=[CH:3][C:2]=1[CH3:1]
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Name
|
|
Quantity
|
400 mg
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Type
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reactant
|
Smiles
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CC=1C=C(C=C(C1)C)N
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Name
|
|
Quantity
|
1.45 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
35 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.4 mL
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Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
|
0.185 mL
|
Type
|
reactant
|
Smiles
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BrBr
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 20 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm up to −40° C. for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to −78° C. again
|
Type
|
WAIT
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Details
|
After 10 min
|
Duration
|
10 min
|
Type
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STIRRING
|
Details
|
The mixture was stirred at −78° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 10° C. slowly
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to −78° C. again
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NaHCO3 aqueous solution and 20% Na2S2O3 aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)N)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |